3-methoxy-N-(p-tolyl)benzenesulfonamide
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Overview
Description
3-methoxy-N-(p-tolyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(p-tolyl)benzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with p-toluidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(p-tolyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(p-tolyl)benzenesulfonamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(p-tolyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide derivatives with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxybenzenesulfonamide
- N-(p-tolyl)benzenesulfonamide
- 4-methoxy-N-(p-tolyl)benzenesulfonamide
Uniqueness
3-methoxy-N-(p-tolyl)benzenesulfonamide is unique due to the presence of both a methoxy group and a p-tolyl group on the benzene ring. This combination of functional groups can impart specific properties to the compound, such as increased solubility or enhanced biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-methoxy-N-(4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-6-8-12(9-7-11)15-19(16,17)14-5-3-4-13(10-14)18-2/h3-10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSRETVYLFSHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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